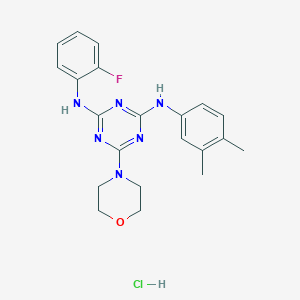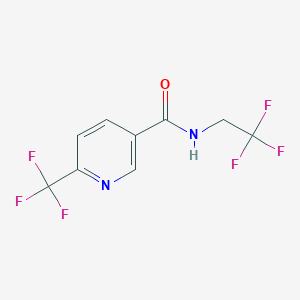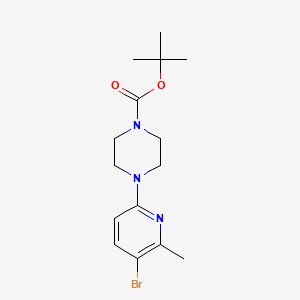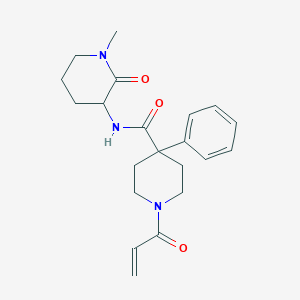![molecular formula C12H15ClFN3 B2693931 3-[3-(4-Fluorophenyl)-1H-pyrazol-1-yl]propan-1-amine hydrochloride CAS No. 1431966-74-3](/img/structure/B2693931.png)
3-[3-(4-Fluorophenyl)-1H-pyrazol-1-yl]propan-1-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“3-[3-(4-Fluorophenyl)-1H-pyrazol-1-yl]propan-1-amine” is a chemical compound with the molecular formula C12H14FN3 . It has a molecular weight of 219.26 .
Molecular Structure Analysis
The molecular structure of “3-[3-(4-Fluorophenyl)-1H-pyrazol-1-yl]propan-1-amine” consists of a pyrazole ring attached to a fluorophenyl group and a propan-1-amine group . The SMILES string representation of this compound isC(CN)CN1C=CC(=N1)C2=CC=C(C=C2)F . Physical and Chemical Properties Analysis
The physical and chemical properties of “3-[3-(4-Fluorophenyl)-1H-pyrazol-1-yl]propan-1-amine” include a molecular weight of 219.26 . Unfortunately, other specific physical and chemical properties like melting point, boiling point, and solubility are not available in the literature.Scientific Research Applications
1. Structural Diversity in Compound Libraries
3-Dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride, a related compound, has been used as a starting material in alkylation and ring closure reactions to create a diverse library of compounds. These reactions include the production of dithiocarbamates, thioethers, and various amine exchanges, leading to a variety of heterocyclic structures including pyrazolines and pyridines (Roman, 2013).
2. Modification of Poly Vinyl Alcohol/Acrylic Acid Hydrogels
Radiation-induced poly vinyl alcohol/acrylic acid hydrogels have been modified using amine compounds, including some similar to 3-[3-(4-Fluorophenyl)-1H-pyrazol-1-yl]propan-1-amine hydrochloride. These modifications resulted in increased swelling and thermal stability, with potential applications in medical fields due to their significant antibacterial and antifungal activities (Aly & El-Mohdy, 2015).
3. Synthesis of Fluorinated Pyrazoles
Fluorinated pyrazoles, including 3-amino-4-fluoropyrazoles, have been synthesized for use as building blocks in medicinal chemistry. These compounds, bearing additional functional groups, allow further functionalization and have potential applications in drug development (Surmont et al., 2011).
4. Antibacterial and Antifungal Polymeric Compounds
Novel polymeric compounds, incorporating structures similar to this compound, have shown promising antibacterial and antifungal activities. These compounds are valuable for potential medical applications (Mistry, Desai, & Desai, 2016).
5. Synthesis of Pyrazole Derivatives
Pyrazole derivatives, closely related to the compound of interest, have been synthesized and characterized for various applications. These include the study of their structural properties and potential as antitumor, antifungal, and antibacterial agents (Titi et al., 2020).
Properties
IUPAC Name |
3-[3-(4-fluorophenyl)pyrazol-1-yl]propan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FN3.ClH/c13-11-4-2-10(3-5-11)12-6-9-16(15-12)8-1-7-14;/h2-6,9H,1,7-8,14H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSIKDLQLDZFUQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN(C=C2)CCCN)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClFN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2E)-2-[2-(3,5-dimethylphenyl)hydrazin-1-ylidene]-3-(4-methoxyphenyl)-3-oxopropanal](/img/structure/B2693850.png)
![1-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-(thiophen-2-ylmethyl)urea](/img/structure/B2693851.png)

![3-[2-(furan-2-ylmethylidene)hydrazin-1-yl]-6-(1H-imidazol-1-yl)pyridazine](/img/structure/B2693855.png)
![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-hydroxypiperidin-1-yl)methanone](/img/structure/B2693856.png)

![2-(4-methoxyphenyl)-7-(o-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B2693858.png)
![N-butyl-3-(4-(4-chlorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)propanamide](/img/structure/B2693860.png)


![4-methyl-N-[1-(3-methylbutyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide](/img/structure/B2693869.png)
![N-(8-Cyano-1,4-dioxaspiro[4.5]decan-8-yl)-3-cyclobutylpropanamide](/img/structure/B2693870.png)

